molecular formula C13H20N2 B6332351 2-Methyl-1-[(3-methylphenyl)methyl]piperazine CAS No. 1225501-44-9

2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Cat. No.: B6332351
CAS No.: 1225501-44-9
M. Wt: 204.31 g/mol
InChI Key: GOIOTTTUSVAYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. This compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-1-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-(4-methylphenyl)piperazine . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 1-phenylpiperazine is known for its use as an intestinal permeation enhancer, while 1-methyl-4-phenylpiperazine has lower toxicity and is used in different pharmaceutical applications .

Conclusion

This compound is a valuable compound in scientific research and industrial applications Its unique chemical properties and versatility make it an important building block for various chemical syntheses and research studies

Properties

IUPAC Name

2-methyl-1-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-3-5-13(8-11)10-15-7-6-14-9-12(15)2/h3-5,8,12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIOTTTUSVAYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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